(S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRRKATRBXXSH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative to form the corresponding β-amino ketone.
Reduction: The β-amino ketone is then reduced to the desired amino acid using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated chromatography systems, and large-scale reduction setups.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. For example:
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Oxidative deamination forms α-keto acid derivatives using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
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Aromatic ring oxidation at the methoxy-substituted position can yield quinone-like structures, though this requires harsh conditions (e.g., CrO₃).
Table 1: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Amino group oxidation | KMnO₄, H₂O₂ (acidic pH) | α-Keto acid derivatives |
| Methoxy ring oxidation | CrO₃, H₂SO₄ | Quinone intermediates |
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Selective reduction preserves the aromatic chloro and methoxy groups.
Table 2: Reduction Reactions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Carboxylic acid reduction | LiAlH₄ (anhydrous ether) | 3-Amino-3-(3-chloro-5-methoxyphenyl)propanol |
Amide Bond Formation
The amino group participates in nucleophilic acyl substitution, forming amides with acyl chlorides or anhydrides:
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Peptide coupling agents (e.g., EDC/HOBt) enable conjugation with other amino acids or drug moieties .
Table 3: Amidation Reactions
| Substrate | Reagents/Conditions | Products Formed |
|---|---|---|
| Acetyl chloride | Pyridine, 0–5°C | N-Acetylated derivative |
| Benzoyl chloride | DCM, room temperature | N-Benzoylated product |
Esterification and Hydrolysis
The carboxylic acid forms esters via Fischer esterification or via methanol/HCl :
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Esterification : Reacts with methanol under acidic conditions to form methyl esters.
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Hydrolysis : Esters revert to the carboxylic acid using NaOH or LiOH .
Table 4: Esterification/Hydrolysis
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Methyl ester formation | MeOH, HCl (gas) | Methyl ester |
| Ester hydrolysis | NaOH (aqueous), 60°C | Regenerated carboxylic acid |
Deprotection Reactions
Protected amino groups (e.g., tert-butoxycarbonyl, Boc) are cleaved under acidic conditions (TFA or HCl/dioxane) .
Stability and Decomposition
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Thermal decomposition : Above 200°C, releases CO₂, HCl, and nitrogen oxides .
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Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO₃), necessitating controlled storage .
Stereochemical Considerations
The (S)-configuration at the α-carbon influences reaction kinetics and biological activity. For example:
-
Enzymatic resolutions favor retention of chirality during ester hydrolysis .
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Asymmetric hydrogenation methods preserve stereochemistry during synthesis.
Key Research Findings
Scientific Research Applications
(S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety allows it to mimic natural substrates, while the chloro and methoxy groups provide additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Similarity Scores
The following table summarizes key structural analogs, their substituents, and similarity scores derived from computational analyses (e.g., Tanimoto coefficients):
| Compound Name | CAS Number | Substituents (Phenyl Ring) | Molecular Formula | Molar Mass (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid | N/A | 3-Cl, 5-OMe | C₁₀H₁₂ClNO₃ | 229.66 | 1.00 (Reference) |
| 3-Amino-3-(3-methoxyphenyl)propanoic acid | 5678-45-5 | 3-OMe | C₁₀H₁₃NO₃ | 195.21 | 0.96 |
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 1269634-11-8 | 4-OMe | C₁₀H₁₃NO₃ | 195.21 | 0.94 |
| (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride | 490034-83-8 | 3-Cl | C₉H₁₁Cl₂NO₂ | 244.10 | 0.89 (estimated) |
| 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 916420-78-5 | 3-Cl, 5-CF₃ | C₁₀H₈ClF₃O₂ | 252.62 | 0.85 (estimated) |
Key Observations :
- Absence of Chlorine (CAS 5678-45-5): The removal of the 3-chloro substituent reduces molecular weight by ~34 g/mol and increases similarity to non-halogenated analogs. This likely enhances solubility but decreases steric bulk and metabolic stability .
- Hydrochloride Salt Form (CAS 490034-83-8) : The hydrochloride salt increases polarity and aqueous solubility compared to the free acid form, which is critical for bioavailability in drug formulations .
- Trifluoromethyl Substitution (CAS 916420-78-5) : Replacing the 5-methoxy group with a trifluoromethyl group significantly increases lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), favoring membrane permeability but reducing solubility .
Electronic Effects :
- The 3-chloro-5-methoxy substitution in the target compound creates a balanced electronic profile: the electron-withdrawing chlorine and electron-donating methoxy group stabilize the phenyl ring’s resonance, enhancing interaction with biological targets like enzymes or receptors.
Solubility and Bioavailability :
- The hydrochloride salt (CAS 490034-83-8) demonstrates ~30% higher solubility in aqueous buffers (pH 7.4) compared to the free acid form, as observed in analogous β-amino acids .
- The trifluoromethyl analog (CAS 916420-78-5) exhibits lower solubility (<1 mg/mL in water) due to increased hydrophobicity, limiting its utility in aqueous formulations .
Steric and Metabolic Considerations :
- The 3-chloro-5-methoxy substitution minimizes steric hindrance compared to bulkier analogs like (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid (CAS 845909-40-2), which has a fused dioxolane ring that may impede binding to compact active sites .
Biological Activity
(S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid, also known as AstaTech compound with CAS number 2061996-84-5, is a compound with significant potential in various biological applications. This article delves into its biological activity, including antimicrobial properties, mutagenicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a chloro-substituted phenyl group that may influence its biological interactions. The presence of the methoxy group is also notable as it can affect the compound's lipophilicity and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have shown selective activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli | 32 µg/mL |
| Compound 2 | N. meningitidis | 64 µg/mL |
| Compound 3 | H. influenzae | 16 µg/mL |
| Compound 4 | C. albicans | 0.0048 mg/mL |
These results indicate that certain derivatives of this compound exhibit promising antibacterial and antifungal activities, making them potential candidates for further drug development .
Mutagenicity Studies
Investigations into the mutagenicity of this compound have been conducted using models such as Drosophila melanogaster. The findings suggest that while some derivatives show mutagenic potential, others are relatively safe for human cells, indicating a need for careful evaluation during therapeutic development .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical to pathogen survival .
Case Studies and Research Findings
- Antichlamydial Activity : A study demonstrated that certain derivatives of this compound showed selective activity against Chlamydia, indicating potential for treating infections caused by this pathogen .
- Comparative Efficacy : In comparative studies, some derivatives were found to be more effective than traditional antibiotics like penicillin, suggesting their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology :
- Step 1 : Start with a substituted phenylpropanoic acid scaffold. Introduce the amino group via reductive amination using NaBHCN in methanol under controlled pH (0°C to room temperature, 24 hours) to minimize racemization .
- Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during halogenation.
- Step 3 : Optimize chiral resolution using chiral HPLC or enzymatic resolution (e.g., lipases) to achieve >98% enantiomeric excess (ee) .
- Critical Parameters : Temperature control during reduction (to avoid epimerization), solvent polarity for crystallization, and catalyst selection (e.g., Pd/C for deprotection).
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Analytical Workflow :
- Chiral Analysis : Use chiral stationary-phase HPLC with a UV detector (λ = 254 nm) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 273.06 g/mol) to confirm molecular formula and detect impurities .
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, chloro at δ 7.2 ppm) and assess purity (>95%) .
Q. What are the known biological targets or mechanisms of action for this compound?
- Research Findings :
- Enzyme Inhibition : Structural analogs (e.g., 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) show activity as GABA transaminase inhibitors, suggesting potential neuropharmacological applications .
- Receptor Binding : The chloro and methoxy substituents may enhance affinity for aryl hydrocarbon receptors (AhR), as seen in related phenylpropanoic acids .
- Data Table :
| Biological Activity | Target | IC (µM) | Reference |
|---|---|---|---|
| GABA Transaminase Inhibition | Brain homogenates | 12.5 ± 1.2 | |
| AhR Activation | HepG2 cells | 8.3 ± 0.9 |
Advanced Research Questions
Q. How can conflicting solubility data (e.g., aqueous vs. organic solvents) be resolved for this compound?
- Contradiction Analysis :
- Issue : Discrepancies in solubility (e.g., 2.3 mg/mL in water vs. 45 mg/mL in DMSO) may arise from polymorphic forms or pH-dependent ionization.
- Resolution :
- Conduct pH-solubility profiling (pH 2–12) to identify zwitterionic behavior.
- Use powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous phases .
- Recommendation : For in vitro assays, use DMSO stock solutions (≤10 mM) with sonication to prevent aggregation .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodology :
- Structural Modifications : Replace the methoxy group with a trifluoromethoxy group to reduce oxidative demethylation by cytochrome P450 enzymes .
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl ester prodrug showed 3× higher bioavailability in rat models) .
- Data Table :
| Modification | Half-life (h) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 1.2 ± 0.3 | 18 |
| Trifluoromethoxy Analog | 4.5 ± 0.6 | 42 |
| Methyl Ester Prodrug | 3.8 ± 0.4 | 65 |
Q. How can in silico modeling predict the compound’s interaction with novel targets (e.g., kinases)?
- Computational Approach :
- Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., MAPK14). The chloro group shows hydrophobic interactions with Leu74 and Met78 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
Handling and Safety
Q. What are the recommended storage conditions to prevent degradation?
- Guidelines :
- Store at -20°C under inert gas (argon) to prevent oxidation of the methoxy group.
- Use amber vials to block UV-induced decomposition of the chloroaryl moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
